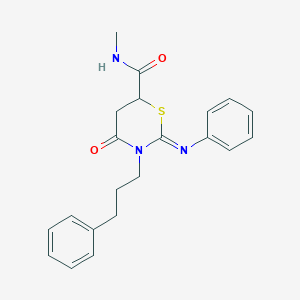![molecular formula C25H17Cl2N5O B15029605 6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B15029605.png)
6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chloro, methoxy, and phenyl substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and phenylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolines.
Wissenschaftliche Forschungsanwendungen
6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methylquinoline: A related compound with a similar quinoline core but different substituents.
2-Chloro-7-methoxyquinoline: Another similar compound with a quinoline core and chloro and methoxy substituents.
Uniqueness
6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is unique due to its specific combination of substituents and its potential applications in various scientific fields. Its structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C25H17Cl2N5O |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
6-chloro-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C25H17Cl2N5O/c1-33-19-9-7-16-11-17(24(27)29-22(16)13-19)14-28-32-25-30-21-10-8-18(26)12-20(21)23(31-25)15-5-3-2-4-6-15/h2-14H,1H3,(H,30,31,32)/b28-14+ |
InChI-Schlüssel |
HTHOEULHDQZVQD-CCVNUDIWSA-N |
Isomerische SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl |
Kanonische SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15029528.png)
![Heptyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B15029544.png)


![(3Z)-1-benzyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15029561.png)
![(4Z)-2-(ethylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B15029568.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029579.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15029593.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B15029594.png)
![8-ethyl-6-(hexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15029599.png)
![6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B15029612.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029614.png)
